Ioversol - 87771-40-2

Ioversol

Catalog Number: EVT-460576
CAS Number: 87771-40-2
Molecular Formula: C18H24I3N3O9
Molecular Weight: 807.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ioversol is a nonionic, low-osmolality radiographic contrast agent. [, , ] It is a triiodinated, water-soluble compound belonging to the class of contrast media. [] It is used in scientific research to enhance the visibility of internal structures in various imaging techniques. [, , ]

Iopamidol

Compound Description: Iopamidol is a nonionic, low-osmolality radiographic contrast agent. It is structurally similar to ioversol, sharing the triiodinated benzene ring core. Iopamidol is often used as a comparator to ioversol in studies evaluating the safety, tolerability, and efficacy of contrast agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Iopamidol's structural similarity to ioversol makes it a relevant comparator for assessing ioversol's pharmacological profile. Studies have compared ioversol and iopamidol across various parameters, including hemodynamic effects, neurotoxicity, nephrotoxicity, and overall clinical safety and efficacy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Iohexol

Compound Description: Iohexol is another nonionic, low-osmolality radiocontrast agent structurally similar to both ioversol and iopamidol. Like iopamidol, iohexol serves as a frequent comparator to ioversol in preclinical and clinical investigations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: The close structural resemblance between iohexol and ioversol makes it a suitable comparative agent. Studies have examined various aspects of iohexol and ioversol, including their impact on the blood-brain barrier, hemodynamic effects, histamine release, platelet adhesion, and efficacy in various imaging procedures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Diatrizoate

Compound Description: Diatrizoate (also known as amidotrizoate) is an ionic, high-osmolality radiocontrast agent. Unlike ioversol, iohexol, and iopamidol, diatrizoate carries a net charge, contributing to its higher osmolality. Despite its different osmotic properties, diatrizoate is often included in studies as a comparator to newer contrast agents like ioversol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Although structurally similar to ioversol, diatrizoate's ionic nature and high osmolality differentiate its pharmacological profile. This difference is crucial in comparative studies, as it allows researchers to evaluate ioversol's safety and tolerability relative to a contrast agent known to have a higher risk of adverse effects due to its osmolality. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Ioxaglate

Compound Description: Ioxaglate is another ionic radiocontrast agent with a lower osmolality than diatrizoate but higher than nonionic agents like ioversol. It is often included in comparative studies to assess the impact of osmolality on contrast agent safety and efficacy. [, , , ]

Relevance: While both ioversol and ioxaglate are iodinated contrast agents, ioxaglate's ionic nature and intermediate osmolality make it a relevant comparison point. Studies have compared their effects on platelet function, thrombin formation, and renal function, highlighting the potential advantages of ioversol's lower osmolality and nonionic nature. [, , , ]

Iodixanol

Compound Description: Iodixanol is a nonionic, iso-osmolar contrast agent with a dimeric structure, setting it apart from the monomeric structures of ioversol, iohexol, and iopamidol. Despite these structural differences, iodixanol is often compared to ioversol in clinical trials evaluating safety and efficacy. [, , ]

Relevance: Iodixanol's unique iso-osmolarity and dimeric structure make it an interesting comparator to ioversol. Studies have examined their comparative efficacy and safety profiles in various imaging procedures, particularly focusing on their hemodynamic effects and impact on renal function. [, , ]

Iopromide

Compound Description: Iopromide is a nonionic, low-osmolality radiocontrast agent structurally similar to ioversol, iohexol, and iopamidol. Like the other nonionic agents, iopromide is frequently compared to ioversol in clinical studies to evaluate their relative efficacy and safety. [, , , ]

Relevance: Due to its close structural similarity to ioversol, iopromide serves as a suitable comparator in clinical trials assessing the safety, tolerability, and efficacy of both agents in various imaging procedures. [, , , ]

Source and Classification

Ioversol is derived from isophthalamic acid and is characterized by its high hydrophilicity, which enhances its solubility in physiological fluids. Its chemical formula is C18H24I3N3O9C_{18}H_{24}I_{3}N_{3}O_{9}, with an average molecular weight of approximately 807.115 g/mol. The compound's structure allows for effective radiographic contrast due to its iodine content, which directly correlates with the degree of density enhancement observed in imaging .

Synthesis Analysis

The synthesis of ioversol involves several well-established organic reactions, primarily focusing on the formation of derivatives from isophthalamic acid. The synthesis typically follows these key steps:

  1. Starting Material: The process begins with 5-amino-2,4,6-triiodoisophthalic acid.
  2. Reaction Conditions: An S_N2 reaction is employed where an amine acts as a nucleophile reacting with an alkyl halide at a basic pH to prevent deactivation of the amino group.
  3. Key Reagents: Chloroethanol is used in combination with sodium hydroxide to facilitate the reaction over several days.
  4. Purification: Post-reaction, the product undergoes purification through preparative liquid chromatography to achieve a final yield of approximately 47.7% .

Alternative methods have also been explored, including reactions involving 2-bromoethylacetate and potassium carbonate in dimethyl sulfoxide, followed by hydrolysis with sulfuric acid . These methods often require extensive purification steps to eliminate impurities.

Molecular Structure Analysis

Ioversol's molecular structure features a tri-iodinated benzene ring that significantly contributes to its contrast properties. The compound's hydrophilicity is indicated by its log P octanol/water value of -2.98, suggesting it has a strong affinity for water over lipids .

The structural formula can be represented as follows:

Ioversol C18H24I3N3O9\text{Ioversol }\text{C}_{18}\text{H}_{24}\text{I}_{3}\text{N}_{3}\text{O}_{9}

Structural Characteristics

  • Tri-iodinated: The presence of three iodine atoms enhances radiographic contrast.
  • Hydrophilic Groups: Hydroxypropyl and glycolamido groups increase solubility in aqueous environments.
Chemical Reactions Analysis

Ioversol participates in several chemical reactions that are crucial for its function as a contrast agent:

  1. Hydrolysis Reactions: During synthesis, selective hydrolysis reactions are employed to reduce unwanted impurities significantly.
  2. Stability Studies: Stability assessments indicate that ioversol maintains its integrity under physiological conditions, which is essential for its application in imaging .
  3. In Vitro Studies: Research has shown that ioversol exhibits cytotoxic effects at higher concentrations, which may be attributed to both hyperosmolality and direct cytotoxicity mechanisms .
Mechanism of Action

The mechanism of action of ioversol involves its administration into the vascular system where it opacifies blood vessels:

Pharmacokinetics

  • Absorption: Following intravenous administration, peak iodine plasma levels occur rapidly, with maximum contrast enhancement typically observed within minutes.
  • Distribution: Ioversol distributes primarily in the extracellular space with a volume of distribution of 0.26 L/kg body weight.
  • Elimination: It is primarily excreted unchanged via the kidneys without significant metabolism .
Physical and Chemical Properties Analysis

Ioversol exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its nonionic nature.
  • Viscosity: Viscosity varies depending on iodine concentration; for example:
    • 160 mg I/mL: 1.9 cps
    • 350 mg I/mL: 9.0 cps at 37 ºC .
  • Osmolality: Ranges from 355 mOsm/g water (160 mg I/mL) to 792 mOsm/g water (350 mg I/mL) which affects patient tolerance during administration .
Applications

Ioversol's primary applications lie within medical imaging:

  • Computed Tomography Imaging: Enhances visibility of internal structures during CT scans.
  • Angiography Procedures: Used extensively in vascular imaging to visualize arteries and veins.
  • Research Applications: Investigated for potential use in various diagnostic contexts due to its favorable properties.
Introduction to Ioversol

Historical Development and Regulatory Approval

The development of ioversol emerged from the pursuit of safer radiographic contrast agents with improved patient tolerance profiles. Prior to the 1980s, High-Osmolar Contrast Agents dominated medical imaging, but their ionic nature contributed to significant adverse reactions and patient discomfort. Ioversol was synthesized as part of a new generation of non-ionic contrast media designed to reduce osmolality while maintaining radiopacity [1] [8].

  • 1989 marked a pivotal year when the United States Food and Drug Administration granted approval for ioversol under the brand name Optiray, establishing it as a clinically viable alternative to ionic agents [6]. This approval followed extensive clinical trials demonstrating comparable diagnostic efficacy to both conventional ionic agents and other emerging non-ionic alternatives while offering enhanced patient tolerance [10]. The approval process evaluated numerous physicochemical properties, including iodine content (240-350 mg I/mL across formulations), osmolality (502-792 mOsm/kg water), and viscosity (3.0-14.3 cps at 25-37°C) [2]. These characteristics positioned ioversol as a versatile agent suitable for various vascular and tissue imaging applications.

The transition to non-ionic agents represented a paradigm shift in diagnostic radiology. Clinical studies established that ioversol's molecular design—featuring hydrophilic hydroxyl groups distributed around a triiodinated benzene ring—significantly reduced osmotic stress compared to ionic diatrizoate derivatives [1] [9]. Post-approval, ioversol gained international recognition, currently maintaining approval status in over 65 countries and serving as a fundamental tool in modern diagnostic imaging protocols [9].

Table 1: Key Historical Milestones in Ioversol Development

Time PeriodDevelopment PhaseSignificant Advancements
Pre-1980sIonic Contrast Agent EraHigh-osmolar ionic agents dominated with significant adverse events
1980sNon-Ionic Agent InnovationSynthesis of ioversol's non-ionic monomeric structure
1989Regulatory ApprovalFDA approval of Optiray brand for clinical use
Post-1990Global AdoptionApproval expansion to over 65 countries worldwide

Classification Within Iodinated Contrast Agents

Ioversol occupies a specific classification within iodinated contrast media based on its ionic nature, osmolality, and molecular structure. Understanding this classification framework is essential for appreciating its clinical advantages and applications.

  • Osmolality Classification: Ioversol is definitively categorized as a Low-Osmolar Contrast Agent. With osmolality values ranging from 502 to 792 mOsm/kg water depending on concentration (Optiray 240 to Optiray 350 formulations), it represents approximately 1.8-2.8 times the osmolality of human plasma (285 mOsm/kg) [1] [7]. This places ioversol in stark contrast to earlier High-Osmolar Contrast Agents (e.g., diatrizoate, iothalamate) that exhibit osmolality 5-8 times greater than plasma. The lower osmolality directly results from its non-ionic structure, which eliminates dissociation into osmotically active ions in solution [7] [8].

  • Chemical Structure Classification: Chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl) glycolamido]-2,4,6-triiodoisophthalamide (C₁₈H₂₄I₃N₃O₉), ioversol is a non-ionic monomer [6]. This molecular architecture features three iodine atoms (atomic number 53) covalently bound to a benzene ring, providing radiopacity, while six hydroxyl groups contribute to water solubility and reduced chemotoxicity [9]. Unlike ionic dimers (e.g., ioxaglate) or non-ionic dimers (e.g., iodixanol), ioversol's monomeric structure provides an optimal balance between iodine payload and viscosity. The molecular weight of 807.11 g/mol and organically bound iodine content of 47.2% contribute to its radiographic efficacy [2] [6].

Table 2: Classification of Ioversol Relative to Other Contrast Agents

Classification ParameterIoversol CategoryComparison to Other Categories
Ionic NatureNon-IonicReduced osmolality vs. ionic agents
OsmolalityLow-Osmolar (1.8-2.8× plasma)Higher than iso-osmolar agents (iodixanol) but lower than HOCAs
Molecular StructureMonomericSimpler structure than dimers, lower viscosity
Iodine CarriersTriiodinated Benzene RingStandard for modern agents vs. historical mono/diiodinated compounds

Role in Modern Diagnostic Imaging Paradigms

Ioversol has established itself as a versatile agent within contemporary imaging protocols due to its physicochemical properties and diagnostic efficacy. Its role extends across multiple imaging modalities and anatomical regions, enabled by specific concentrations optimized for different clinical requirements.

  • Computed Tomography Enhancement: Ioversol's primary application lies in contrast-enhanced computed tomography examinations. The degree of tissue enhancement correlates directly with iodine concentration, with Optiray formulations (240, 300, 320, 350 mg I/mL) providing flexibility for diverse clinical scenarios [9]. Higher concentrations (320-350 mg I/mL) are particularly valuable for vascular studies, including CT angiography, where peak vascular opacification occurs within 15-120 seconds post-injection [6]. The agent's diffusion characteristics enable visualization of pathology beyond the vascular compartment—in tissues with disrupted blood-brain barriers, ioversol accumulates in interstitial spaces, improving lesion detection in neurological imaging [6] [8]. The time to maximum contrast enhancement varies by target organ but consistently provides diagnostic quality images critical for detecting abnormalities in parenchymal organs, tumors, and inflammatory conditions.

  • Angiographic Applications: Ioversol plays a fundamental role in catheter-based angiography across multiple vascular territories. Optiray 320 (320 mg I/mL) is specifically indicated for cerebral arteriography, peripheral arteriography, visceral and renal arteriography, aortography, coronary arteriography, and left ventriculography in adults [2] [6]. Its lower viscosity relative to higher concentration agents facilitates delivery through catheters while maintaining adequate radiopacity. In pediatric populations, Optiray 320 and 350 are approved for angiocardiography, providing essential visualization of congenital cardiac anomalies [2] [6]. The non-ionic nature minimizes endothelial irritation and pain during peripheral injections, improving patient cooperation during complex interventional procedures requiring multiple injections.

  • Operational and Technological Integration: Beyond its biochemical properties, ioversol's presentation in prefilled syringes (50-125 mL volumes) represents a significant advancement in operational efficiency and safety. These ready-to-use systems minimize microbiological contamination risks—particularly crucial for immunocompromised patients—and reduce medication errors while streamlining workflow in radiology departments [7] [9]. This integration with modern injector systems exemplifies how ioversol has adapted to technological advances in imaging equipment. Furthermore, ioversol's stability across temperature variations and compatibility with pressure injectors make it suitable for advanced techniques like dual-energy CT, where its consistent iodine attenuation profile enables material decomposition algorithms for iodine mapping and virtual non-contrast imaging [7].

The evolution of ioversol continues to reflect advancements in diagnostic imaging. Current research explores its optimization in quantitative imaging biomarkers and perfusion studies, where consistent enhancement patterns provide reliable data for tissue characterization. As imaging paradigms shift toward personalized medicine and reduced resource utilization, ioversol's versatility across concentrations and applications positions it as an enduring component of contrast-enhanced diagnostic strategies.

Properties

CAS Number

87771-40-2

Product Name

Ioversol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C18H24I3N3O9

Molecular Weight

807.1 g/mol

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N

SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Solubility

Water soluble

Synonyms

N,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2-1,3-benzenedicarboxamide; MP 328; Optiray; Optiray 320; P 530;

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.